Scaffold Selectivity for p110α vs. Other PI3K Isoforms
The pyrazolo[1,5-a]pyridine core, when functionalized with the specific 3-carboxylic acid and 7-hydroxymethyl groups, is a key intermediate for generating compounds with drastically different PI3K isoform selectivity. By maintaining this core and varying only the central linker, the resulting compounds can be tuned from pan-PI3K inhibitors to highly selective p110α (e.g., compound 58) or p110δ (e.g., compound 57) inhibitors [1]. This contrasts with generic, unsubstituted pyrazolopyridines which lack the necessary functional handles to achieve such precise selectivity profiles.
| Evidence Dimension | Isoform Selectivity Profile (Qualitative) |
|---|---|
| Target Compound Data | p110α-selective or p110δ-selective, depending on final derivatization |
| Comparator Or Baseline | Pan-PI3K inhibition (Compound 41) using the same pyrazolo[1,5-a]pyridine core but different linker [1] |
| Quantified Difference | Selectivity profile changes from pan-PI3K to isoform-selective based on derivatization of the core scaffold. |
| Conditions | Enzymatic assays against PI3K isoforms [1]. |
Why This Matters
Procuring this specific scaffold enables the creation of targeted libraries where isoform selectivity is a key design goal, a capability not afforded by simpler, unsubstituted cores.
- [1] Kendall, J. D. et al. Novel pyrazolo[1,5-a]pyridines as PI3K inhibitors: variation of the central linker group. MedChemComm, 2013. View Source
